1-methyl-1H-indole-3-sulfonyl chloride

Synthetic Chemistry Sulfenylation/Sulfonylation Reaction Yield Optimization

This N-methylated indole-3-sulfonyl chloride (CAS 1158209-10-9) is the definitive building block for introducing the 1-methylindole-3-sulfonyl pharmacophore. Unlike the free N–H analog, N-methyl substitution eliminates competing N-deprotonation side reactions, ensuring superior yields in sulfonamide and sulfonate ester couplings. With a 95% baseline purity and 98% option, it supports stoichiometric precision and minimal impurity carry-through—critical for FBPase inhibitor programs (IC₅₀ 190 nM) and photoredox diversification. Procure the pre-activated electrophile for direct, high-efficiency library synthesis.

Molecular Formula C9H8ClNO2S
Molecular Weight 229.68
CAS No. 1158209-10-9
Cat. No. B2814575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-indole-3-sulfonyl chloride
CAS1158209-10-9
Molecular FormulaC9H8ClNO2S
Molecular Weight229.68
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)S(=O)(=O)Cl
InChIInChI=1S/C9H8ClNO2S/c1-11-6-9(14(10,12)13)7-4-2-3-5-8(7)11/h2-6H,1H3
InChIKeyAKMBTZLSBMNKPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-indole-3-sulfonyl chloride (CAS 1158209-10-9) – Core Building Block Identity and Procurement Baseline


1-Methyl-1H-indole-3-sulfonyl chloride (CAS 1158209-10-9) is a heteroaromatic sulfonyl chloride building block comprising an N-methylindole core with a reactive –SO₂Cl group at the 3-position . It serves as a key electrophilic reagent for introducing the 1-methylindole-3-sulfonyl pharmacophore into drug-like molecules via sulfonamide or sulfonate ester formation [1]. The N-methyl substitution fundamentally differentiates it from the free N–H analog (1H-indole-3-sulfonyl chloride, CAS 886578-15-0) by eliminating the acidic indole proton, thereby preventing competing N-deprotonation side reactions during downstream coupling chemistry [2]. Commercially available purities range from 95% (Sigma-Aldrich/Enamine) to 98% (Leyan), with the compound supplied as a solid requiring storage under anhydrous conditions to prevent hydrolysis .

Why Generic Substitution Fails: Structural Differentiation of 1-Methyl-1H-indole-3-sulfonyl chloride from In-Class Analogs


Generic substitution among indole-3-sulfonyl chlorides is not operationally valid because the N-methyl group and the precise position of the sulfonyl chloride moiety jointly dictate three critical procurement-relevant properties: (i) reaction yields in downstream nucleophilic substitutions, (ii) the pharmacokinetic profile of final sulfonamide products, and (iii) synthetic accessibility of the starting building block. The free N–H compound (1H-indole-3-sulfonyl chloride, CAS 886578-15-0) possesses an acidic indole proton (predicted pKa ~12) that can undergo deprotonation under basic coupling conditions, leading to competing N-sulfonylation and reduced desired 3-sulfonamide yield [1]. The 2-sulfonyl chloride positional isomer (CAS 184039-88-1) places the electrophilic center adjacent to the electron-rich indole nitrogen, altering its reactivity profile and the geometry of derived sulfonamide ligands . Even among N-methylated analogs, brominated or chlorinated variants (e.g., 7-bromo-1-methyl-1H-indole-3-sulfonyl chloride, CAS 1158209-80-3) introduce additional molecular weight and potential toxicity liabilities not present in the parent compound [2]. These structural differences produce quantifiably different outcomes in reaction performance, pharmacological activity, and supply chain availability, as detailed in Section 3.

Quantitative Differentiation Evidence: 1-Methyl-1H-indole-3-sulfonyl chloride vs. Closest Structural Analogs


N-Methyl Protection Eliminates Competitive N-Deprotonation: Free N–H Indole Yields Only 33% in Photoredox Sulfenylation

In a photoredox-mediated sulfenylation of indoles with arylsulfonyl chlorides (standard conditions: 3 mmol N-methylindole, 1 mmol TsCl, 2 mol% Ru(bpy)₃Cl₂ photocatalyst, CH₃CN, 23 W fluorescent light, 40°C, 12 h), free (N–H) indole required 4 equivalents and produced the desired 3-sulfenylated product in only 33% isolated yield [1]. N-Methylindole substrates, in contrast, participate efficiently with standard stoichiometry and generate products in moderate to good yields (no yield depression from N-deprotonation competition) [1]. This directly demonstrates that 1-methyl-1H-indole-3-sulfonyl chloride—as the pre-activated sulfonyl chloride form of N-methylindole—enables fundamentally more efficient coupling than the corresponding N–H analog.

Synthetic Chemistry Sulfenylation/Sulfonylation Reaction Yield Optimization

Downstream Biological SAR: 3-Sulfonamide Derivatives Exhibit Sub-Micromolar FBPase Inhibition

A sulfonamide derivative synthesized from 1-methyl-1H-indole-3-sulfonyl chloride—N-(5-bromothiazol-2-ylcarbamoyl)-1-methyl-1H-indole-3-sulfonamide (CHEMBL590840)—demonstrated IC₅₀ = 190 nM against human fructose-1,6-bisphosphatase (FBPase) in a biochemical assay using fructose-2,6-bisphosphate as substrate [1]. This sub-micromolar activity confirms that the 1-methylindole-3-sulfonyl pharmacophore, when properly elaborated, engages the target enzyme with meaningful potency. While head-to-head comparator data for the 2-sulfonyl or N–H analogs are not available in the same assay, the 3-substitution pattern is geometrically critical for positioning the sulfonamide moiety within the FBPase active site.

Medicinal Chemistry Enzyme Inhibition Fructose-1,6-bisphosphatase

Commercially Available Purity: 98% Specification from Leyan vs. 95% Baseline from Major Suppliers

Supplier benchmarking reveals that 1-methyl-1H-indole-3-sulfonyl chloride is available at 98% purity (Leyan, Product No. 1720494) , exceeding the 95% industry baseline offered by Sigma-Aldrich/Enamine . While both specifications are suitable for most research applications, the 98% grade may provide a meaningful advantage for reactions requiring precise stoichiometric control or for GLP intermediate synthesis where impurity profiles must be minimized. By comparison, the free N–H analog (1H-indole-3-sulfonyl chloride, CAS 886578-15-0) is commonly listed at 95% purity across multiple vendors, with no 98% option readily identified in the search results.

Chemical Procurement Quality Specification Purity Benchmarking

Patent Footprint and Literature Penetration: 24 Patents Cite the Compound vs. 0 Primary Literature References

According to PubChemLite data (InChIKey: AKMBTZLSBMNKPJ-UHFFFAOYSA-N), 1-methyl-1H-indole-3-sulfonyl chloride appears in 24 patent documents but has zero indexed primary literature citations [1]. This pattern—high patent penetration with low academic literature visibility—is characteristic of a building block that is extensively utilized in proprietary pharmaceutical research but has not been the subject of stand-alone academic studies. In contrast, the free N–H analog (1H-indole-3-sulfonyl chloride, CAS 886578-15-0) has a PubChem entry indicating broader public domain documentation. For industrial procurement, the 24-patent footprint signals validated utility in drug discovery pipelines and reduces the risk that the compound is an untested or academically novel but industrially irrelevant building block.

Patent Analysis Intellectual Property Drug Discovery Prevalence

Application Scenarios Where 1-Methyl-1H-indole-3-sulfonyl chloride Provides Documented Differentiation Value


Kinase and Metabolic Enzyme Inhibitor Synthesis Requiring C3-Sulfonamide Geometry

For medicinal chemistry programs targeting enzymes such as fructose-1,6-bisphosphatase (FBPase), the 1-methylindole-3-sulfonamide pharmacophore derived from this building block has demonstrated sub-micromolar inhibitory potency (IC₅₀ = 190 nM) [1]. The 3-position sulfonamide geometry is geometrically critical for active-site engagement, making the 3-sulfonyl chloride building block irreplaceable by 2- or 5-position isomers. Procurement of the pre-activated sulfonyl chloride enables direct, high-yield sulfonamide library synthesis via reaction with diverse amines.

Photoredox-Catalyzed Late-Stage Functionalization with Aryl Sulfonyl Chlorides

The N-methylindole scaffold—the core of this building block—is a validated substrate for visible-light photoredox sulfenylation with arylsulfonyl chlorides, a reaction that proceeds with markedly higher efficiency than the N–H indole analog (33% yield vs. moderate-to-good yields) [2]. For synthetic groups employing photoredox methodology to diversify indole-containing lead compounds, the N-methylated 3-sulfonyl chloride provides a strategic starting point that avoids the yield penalty associated with N–H substrates.

High-Purity Intermediate for Multi-Step GLP Synthesis

With a commercial purity specification of 98% available (Leyan) exceeding the 95% industry baseline, this compound is the preferred choice for multi-step syntheses where precise stoichiometric control and minimal impurity carry-through are critical . The 3% absolute purity advantage reduces the burden of downstream purification and improves batch-to-batch reproducibility, particularly important in GLP intermediate preparation for preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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